molecular formula C16H13ClN2O B12937597 N-(2-Chloroacridin-9-YL)-N-methylacetamide CAS No. 61981-70-2

N-(2-Chloroacridin-9-YL)-N-methylacetamide

Cat. No.: B12937597
CAS No.: 61981-70-2
M. Wt: 284.74 g/mol
InChI Key: VXKCVRJEEKYRCI-UHFFFAOYSA-N
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Description

N-(2-Chloroacridin-9-YL)-N-methylacetamide is a chemical compound that belongs to the acridine family Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroacridin-9-YL)-N-methylacetamide typically involves the reaction of 2-chloroacridine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

N-(2-Chloroacridin-9-YL)-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroacridin-9-YL)-N-methylacetamide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of N-(2-Chloroacridin-9-YL)-N-methylacetamide, known for its broad range of biological activities.

    Amsacrine: An acridine derivative used as an anticancer agent.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

This compound is unique due to its specific chemical structure, which includes a chlorine atom and an N-methylacetamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other acridine derivatives.

Properties

CAS No.

61981-70-2

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

N-(2-chloroacridin-9-yl)-N-methylacetamide

InChI

InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-12-5-3-4-6-14(12)18-15-8-7-11(17)9-13(15)16/h3-9H,1-2H3

InChI Key

VXKCVRJEEKYRCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Origin of Product

United States

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